Cas no 105565-56-8 (1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-)

1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- structure
105565-56-8 structure
Nome del prodotto:1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-
Numero CAS:105565-56-8
MF:C18H22F2N4O
MW:348.390290737152
CID:159461
PubChem ID:329774364

1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-
    • alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
    • ( -)-BMS 14802
    • 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol
    • 1-Piperazinebutanol, alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-
    • Bms 181100
    • BMY 14802
    • Bmy-14802
    • α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
    • (±)-BMY 14802
    • BMY-014802
    • BMY14802
    • 1-PIPERAZINEBUTANOL, .ALPHA.-(4-FLUOROPHENYL)-4-(5-FLUORO-2-PYRIMIDINYL)-
    • 1-(4-fluorophenyl)-4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)butan-1-ol
    • BDBM50002238
    • 1-(4-Fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-piperazin-1-yl]-butan-1-ol
    • SCHEMBL467229
    • PDSP1_000017
    • BMY-14802-1 Free
    • UNII-A5NB5G07JO
    • 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-1-butanol
    • (+-)-BMS 14802
    • BMS-181100
    • 4-{4-[5-Fluoro-2-(4-fluoro-phenyl)-2H-pyrimidin-1-yl]-piperazin-1-yl}-butan-1-ol(BMY 14802)
    • PDSP2_000017
    • A5NB5G07JO
    • 105565-56-8
    • HY-153091
    • BMY-14802, >=97% (HPLC)
    • 4-{4-[5-Fluoro-2-(4-fluoro-phenyl)-2H-pyrimidin-1-yl]-piperazin-1-yl}-butan-1-ol
    • .ALPHA.-(4-FLUOROPHENYL)-4-(5-FLUORO-2-PYRIMIDINYL)-1-PIPERAZINEBUTANOL
    • 1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol(BMY-14802)
    • CHEBI:91549
    • GTPL8
    • BRD-A15435692-003-01-5
    • MS-25366
    • alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
    • CS-0650370
    • 1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol
    • DTXSID70909596
    • Q4836101
    • (R)1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol
    • L023990
    • CHEMBL60859
    • 1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-, hydrochloride (1:1);1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-, hydrochloride (1:1)
    • (+/-)-BMY-14802
    • (S)1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol
    • 1-(4-Fluoro-phenyl)-1-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol(BMY-14802)
    • ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
    • DA-50350
    • BRD-A15435692-003-02-3
    • MDL: MFCD00899512
    • Inchi: 1S/C18H22F2N4O/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18/h3-6,12-13,17,25H,1-2,7-11H2
    • Chiave InChI: ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
    • Sorrisi: FC1=CN=C(N=C1)N1CCN(CCCC(C2C=CC(=CC=2)F)O)CC1

Proprietà calcolate

  • Massa esatta: 348.176
  • Massa monoisotopica: 348.176
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 6
  • Complessità: 379
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.5Ų
  • Conta Tautomer: niente
  • XLogP3: 2.2
  • Carica superficiale: 0

Proprietà sperimentali

  • Densità: 1.256
  • Punto di ebollizione: 520.8°Cat760mmHg
  • Punto di infiammabilità: 268.8°C
  • Indice di rifrazione: 1.569
  • LogP: 2.39350

1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • Condizioni di conservazione:room temp

1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
1PlusChem
1P0098EO-25mg
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
105565-56-8 97%
25mg
$537.00 2023-12-26
1PlusChem
1P0098EO-50mg
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
105565-56-8 97%
50mg
$846.00 2023-12-26
1PlusChem
1P0098EO-100mg
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
105565-56-8 97%
100mg
$1346.00 2023-12-26
1PlusChem
1P0098EO-5mg
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
105565-56-8 97%
5mg
$178.00 2023-12-26
1PlusChem
1P0098EO-10mg
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
105565-56-8 97%
10mg
$278.00 2023-12-26

1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:105565-56-8)1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-
CL5263
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta